Product packaging for 2-Methyl-2-phenylpropanamide(Cat. No.:CAS No. 826-54-0)

2-Methyl-2-phenylpropanamide

Cat. No.: B1673437
CAS No.: 826-54-0
M. Wt: 163.22 g/mol
InChI Key: VKLQYTLWERZJEP-UHFFFAOYSA-N
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Description

Contextualization within the Field of Amide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. 2-Methyl-2-phenylpropanamide fits squarely within this classification, possessing a propanamide backbone with both a methyl and a phenyl group attached to the alpha-carbon. ontosight.aidoubtnut.com Its structure, featuring a tertiary carbon adjacent to the amide group, imparts specific steric and electronic properties that influence its reactivity and potential applications. The presence of the phenyl group and the amide functionality are key features that researchers explore and modify in the pursuit of novel chemical entities.

The study of this compound and its derivatives contributes to the broader understanding of amide chemistry, including reaction mechanisms such as the Hofmann degradation, where primary amides are converted to amines. doubtnut.com Furthermore, its synthesis from precursors like 2-methyl-2-phenylpropanoic acid highlights common transformations in organic chemistry, such as acylation and amidation. google.com

Historical Perspective of this compound Research

The scientific literature on this compound and its close analogs dates back several decades. Early research likely focused on its fundamental synthesis and characterization. The compound is identified by the CAS Number 826-54-0. nih.gov

A significant area of historical and ongoing research involves the exploration of its derivatives for potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-seizure activity in rodent models of medically refractory epilepsy. google.com The achiral nature of these derivatives was noted as a potential advantage for manufacturing and clinical development. google.com

Current Research Landscape and Significance of this compound Studies

Current research continues to build upon the foundational knowledge of this compound, exploring its potential in various contexts.

Overview of Key Research Areas and Potential

The primary focus of contemporary research on this compound and its analogs appears to be in the field of medicinal chemistry. Key areas of investigation include:

Epilepsy: As mentioned, derivatives are being studied for their potential to treat drug-resistant epilepsy. google.com

Pain and Inflammation: Some thiazole (B1198619) derivatives of propanamides have been investigated for their potential anti-inflammatory properties. ontosight.ai

Oncology: Thiazole derivatives have also been explored for potential anticancer properties. ontosight.ai

It is important to note that much of this research is in the preclinical stage, often involving in vitro and in vivo studies in animal models.

Emerging Trends and Interdisciplinary Approaches in this compound Research

Emerging trends in the study of this compound involve the use of advanced analytical techniques and interdisciplinary collaborations. For example, crystallographic studies help to elucidate the three-dimensional structure of its derivatives, providing insights into their interaction with biological targets.

Furthermore, the synthesis of novel derivatives often involves multi-step reaction sequences, drawing on expertise in synthetic organic chemistry. google.comijmpronline.com The biological evaluation of these new compounds then requires collaboration with pharmacologists and biochemists to perform assays and interpret the results. This interdisciplinary approach is crucial for advancing the understanding and potential applications of this class of molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H13NO nih.gov
Molecular Weight163.22 g/mol nih.gov
CAS Number826-54-0 nih.gov
Boiling Point314.1°C at 760 mmHg lookchem.com
Flash Point143.8°C lookchem.com
Density1.04 g/cm³ lookchem.com
XLogP31.7 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1673437 2-Methyl-2-phenylpropanamide CAS No. 826-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylpropanamide
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InChI

InChI=1S/C10H13NO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
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InChI Key

VKLQYTLWERZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID30231906
Record name Hydratropamide, alpha-methyl-
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Molecular Weight

163.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

826-54-0
Record name α,α-Dimethylbenzeneacetamide
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Phenylpropanamide

Established Synthetic Routes to the 2-Methyl-2-phenylpropanamide Core Structure

The construction of the this compound framework relies on classical and robust chemical transformations, primarily involving the formation of the amide bond from carboxylic acid precursors.

The final step in forming this compound is typically an amidation reaction. This can be achieved through several pathways, most commonly starting from 2-methyl-2-phenylpropanoic acid or its derivatives. One direct method is the aminolysis of an ester precursor, such as methyl 2-methyl-2-phenylpropanoate. The reaction with ammonia (B1221849) or a primary/secondary amine can yield the corresponding amide, although this process may require heat to proceed efficiently .

A more common and highly effective strategy involves the conversion of the parent carboxylic acid, 2-methyl-2-phenylpropanoic acid, into a more reactive intermediate. This "activated" form readily reacts with an amine source to form the amide bond. The most frequent approach is the formation of an acyl chloride, which subsequently undergoes nucleophilic substitution with ammonia to produce this compound google.comgoogleapis.com.

The synthesis of the core amide structure is critically dependent on the availability of suitable precursors, namely 2-methyl-2-phenylpropanoic acid and its corresponding esters.

2-Methyl-2-phenylpropanoic Acid: This key precursor can be synthesized via a Friedel-Crafts-type reaction between benzene (B151609) and methacrylic acid, using a Lewis acid catalyst like aluminium chloride googleapis.com. Another route involves the hydrolysis of its ester or nitrile derivatives. For instance, 2-phenylpropionitrile can be methylated and subsequently hydrolyzed to yield the desired carboxylic acid orgsyn.org.

Methyl 2-methyl-2-phenylpropanoate: The methyl ester is a versatile intermediate. It can be prepared through several standard methods:

Fischer-Speier Esterification: This classic method involves reacting 2-methyl-2-phenylpropanoic acid with an excess of methanol (B129727) under strong acid catalysis (e.g., sulfuric acid), typically at reflux temperatures. The equilibrium is driven towards the ester product by the large excess of methanol .

Alkylation of Carboxylate: The carboxylate salt of 2-methyl-2-phenylpropanoic acid, generated in situ with a base, can be alkylated using a methylating agent like methyl iodide in an aprotic solvent .

From Phenylacetic Acid: An alternative route starts from phenylacetic acid, which is treated with thionyl chloride in methanol. This process facilitates the formation of the methyl ester googleapis.com.

Below is a table summarizing exemplary reaction conditions for precursor synthesis.

Table 1: Synthesis of Precursors for this compound

Precursor Starting Materials Reagents Solvent Conditions
2-Methyl-2-phenylpropanoic acid Benzene, Methacrylic Acid Aluminium Chloride Benzene Not specified
Methyl 2-methyl-2-phenylpropanoate 2-Methyl-2-phenylpropanoic Acid Methanol, H₂SO₄ (catalyst) Methanol Reflux

The efficiency of converting the carboxylic acid precursor to the final amide product is often enhanced by specific reagents that activate the carboxyl group.

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids into acyl chlorides orgsyn.orggoogle.com. The reaction of 2-methyl-2-phenylpropanoic acid with thionyl chloride, often in an inert solvent like dichloromethane (B109758), produces 2-methyl-2-phenylpropanoyl chloride google.comgoogleapis.com. This acyl chloride is a highly reactive intermediate that readily undergoes amidation. The excess thionyl chloride can be removed by vacuum after the reaction is complete orgsyn.org.

Triethylamine (B128534) (TEA): As a non-nucleophilic organic base, triethylamine is frequently employed to scavenge acidic byproducts generated during reactions. For instance, in reactions involving acyl chlorides or sulfonyl chlorides, TEA neutralizes the liberated HCl, driving the reaction to completion google.comgoogle.com. In coupling reactions, it is used to maintain basic conditions necessary for the activation of the carboxylic acid and the nucleophilic attack of the amine commonorganicchemistry.com.

BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate): This is a powerful coupling reagent used to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first form an acyl chloride wikipedia.orgslideshare.net. The BOP reagent activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. These reactions are typically performed in the presence of a base like triethylamine or diisopropylethylamine (DIEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) commonorganicchemistry.comfishersci.co.uk. A key advantage of using BOP is the minimization of side reactions and racemization, which is particularly important in peptide synthesis peptide.com.

Table 2: Common Reagents for this compound Synthesis

Reagent Chemical Name Role in Synthesis
Thionyl Chloride Sulfuryl dichloride Converts carboxylic acid to highly reactive acyl chloride
Triethylamine N,N-Diethylethanamine Acid scavenger; maintains basic reaction conditions

Novel and Efficient Synthetic Strategies for this compound and Analogues

Beyond established routes, research focuses on developing more sophisticated and efficient syntheses that offer greater control over molecular structure and stereochemistry.

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are crucial for synthesizing complex derivatives. For analogues of this compound, these principles are applied to modify specific parts of the molecule.

A notable example of a regioselective reaction is the Friedel-Crafts acylation of a precursor like methyl 2-methyl-2-phenylpropanoate. In the presence of a Lewis acid such as aluminium chloride, reaction with chloroacetyl chloride selectively introduces a chloroacetyl group onto the phenyl ring, typically at the para position due to steric and electronic effects google.comgoogleapis.com. This transformation provides a functionalized aromatic ring that can be used for further elaboration into more complex target molecules, demonstrating regiocontrol in the synthesis of advanced analogues.

The core structure of this compound is achiral. However, stereoselective synthesis becomes critical when producing chiral analogues or variants that contain one or more stereocenters. Such methods aim to produce a single enantiomer or diastereomer, which is often essential for biological applications.

While direct asymmetric synthesis of this compound is not applicable, the principles can be applied to create chiral variants. For example, methodologies developed for the asymmetric synthesis of related amide structures can be conceptually extended. One such advanced strategy involves the highly regio- and stereoselective fluorination of chiral enamides nih.govnih.gov. In this approach, an enamide derived from a chiral auxiliary is treated with an electrophilic fluorine source. The reaction proceeds with high facial selectivity, meaning the fluorine atom is added to one face of the double bond preferentially, establishing a new chiral center with high enantiomeric excess nih.gov. Subsequent oxidation can yield a chiral α-fluoro-imide nih.gov. This type of methodology illustrates how chirality can be introduced and controlled in amide-containing molecules, providing a pathway to optically enriched chiral variants of the this compound scaffold.

Investigation of Buffering Effects and Reaction Conditions in this compound Related Synthesis

The synthesis and subsequent transformation of this compound and its derivatives are highly dependent on carefully controlled reaction conditions, where the choice of base and solvent plays a critical role. These bases can function as catalysts, acid scavengers, or buffering agents that significantly influence reaction pathways and product yields.

In the synthesis of N-methoxy-N,2-dimethyl-2-phenylpropanamide from 2-methyl-2-phenylpropanoyl chloride, an inorganic base such as potassium carbonate is employed in a biphasic solvent system of dichloromethane and water. googleapis.comgoogle.com This base neutralizes the hydrochloric acid generated during the amidation reaction, driving the reaction to completion. Similarly, in other coupling reactions involving related propionic acid derivatives, a range of inorganic bases (e.g., sodium carbonate, cesium carbonate, potassium phosphate) and organic bases (e.g., triethylamine, pyridine) are utilized. google.com

The strength and type of base are crucial in preventing side reactions. For instance, in the acylation of 2-aminopyrimidine (B69317) with a related acyl chloride, the use of pyridine, a weaker base than potassium carbonate, was necessary to avoid deprotonation of the newly formed secondary amide and subsequent undesired N,N-diacylation. uwaterloo.ca Conversely, attempts to enhance the nucleophilicity of the amide nitrogen for intramolecular electrophilic amination through deprotonation with strong bases like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) proved counterproductive, leading to lower yields of the desired cyclized product. uwaterloo.ca

Solvent choice and temperature are also key parameters. Many reactions are performed in solvents like dichloromethane at controlled temperatures, ranging from 0-5°C for sensitive additions to room temperature or elevated temperatures for cyclizations. google.comuwaterloo.ca For example, a Friedel-Crafts acylation on an N-methoxy-N,2-dimethyl-2-phenylpropanamide derivative is initiated at 0-5°C before being raised to room temperature to ensure controlled reaction progression. google.com

Reaction TypeBase/ReagentSolventTemperaturePurpose/Observation
Amidation (Weinreb Amide Synthesis)Potassium CarbonateDichloromethane/WaterNot specifiedNeutralizes HCl byproduct. googleapis.comgoogle.com
General CouplingTriethylamineDichloromethaneRoom TemperatureOrganic base for coupling reactions. google.com
Electrophilic AminationNaH, KHMDSNot specifiedNot specifiedAttempted to increase amide nucleophilicity but resulted in lower yields. uwaterloo.ca
Friedel-Crafts AcylationAluminium chloride (Lewis Acid)Dichloromethane0-5°C to 25-30°CCatalyzes electrophilic aromatic substitution. google.com
Acylation of AminopyrimidinePyridineDichloromethaneNot specifiedWeaker base used to prevent diacylation. uwaterloo.ca

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for the development of a wide range of derivatives through functionalization at its aromatic moiety, amide nitrogen, and carbonyl group.

The phenyl ring of this compound derivatives is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. A key example is the Friedel-Crafts acylation of N-methoxy-N,2-dimethyl-2-phenylpropanamide. google.com In this reaction, the aromatic ring acts as a nucleophile, attacking an acylium ion generated from chloroacetyl chloride and a Lewis acid catalyst, typically aluminium chloride. googleapis.comgoogle.com

This transformation selectively installs a chloroacetyl group onto the phenyl ring, predominantly at the para-position due to steric and electronic directing effects. The reaction is typically performed in an inert solvent such as dichloromethane under controlled temperature conditions to manage the reactivity of the intermediates. google.com This modification introduces a reactive handle (the chloroacetyl group) that can be used for further elaboration, demonstrating a systematic approach to building molecular complexity on the aromatic portion of the scaffold. googleapis.com

Starting MaterialReagentsProductReaction Type
N-methoxy-N,2-dimethyl-2-phenylpropanamide1. Chloroacetyl chloride 2. Aluminium chloride2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamideFriedel-Crafts Acylation googleapis.comgoogle.com

The amide functional group is a central feature of the this compound scaffold, and both the nitrogen and carbonyl carbon are sites for significant chemical transformations.

Transformations at the Amide Nitrogen: The secondary amide can be converted into a Weinreb amide, N-methoxy-N,2-dimethyl-2-phenylpropanamide, by reacting the corresponding acid chloride (2-methyl-2-phenylpropanoyl chloride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. googleapis.com This transformation is crucial for subsequent reactions, as the Weinreb amide can be used to synthesize ketones. Furthermore, the amide nitrogen can be activated to generate an electrophilic nitrogen species. uwaterloo.canih.gov Treatment of secondary amides with triflic anhydride (B1165640) (Tf₂O) leads to the formation of highly electrophilic nitrilium ions. nih.gov These reactive intermediates are key for intramolecular electrophilic aromatic amination reactions, leading to the formation of new heterocyclic ring systems. uwaterloo.ca

Transformations at the Carbonyl Group: While the amide carbonyl is generally less reactive than a ketone or aldehyde carbonyl, its reactivity can be enhanced through electrophilic activation. The activation of the amide with reagents like triflic anhydride not only involves the nitrogen but also makes the carbonyl carbon (ipso-position) more susceptible to nucleophilic attack. nih.gov This activation converts the amide into a more reactive species, such as an iminium triflate or a subsequent nitrilium ion. nih.gov This activated intermediate can then react with various nucleophiles. For example, alkenes can attack the activated amide, leading to intermediates that, after an intramolecular hydride shift and hydrolysis, can yield ketones. nih.gov This represents a powerful umpolung strategy, reversing the typical polarity of the amide group for synthetic purposes. uwaterloo.ca

Target SiteReagentsTransformation/IntermediateApplication
Amide NitrogenN,O-dimethylhydroxylamine HCl, K₂CO₃Formation of N-methoxy-N-methylamide (Weinreb amide) googleapis.comPrecursor for ketone synthesis.
Amide Nitrogen & CarbonylTriflic Anhydride (Tf₂O), Pyridine baseElectrophilic activation to form nitrilium ions. nih.govIntramolecular aminations, alkene hydroacylation. uwaterloo.canih.gov

The this compound framework serves as a foundational building block for the synthesis of larger, more complex molecules with significant structural and functional diversity. While direct conversion into fused polycyclic systems like phenylmorphans is a specialized field, the core moiety is readily incorporated into complex, multi-component structures, including advanced pharmaceutical intermediates.

An illustrative pathway begins with the functionalized derivative, 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. The chloroacetyl group introduced onto the phenyl ring provides a reactive electrophilic site for the attachment of larger, often heterocyclic, scaffolds. googleapis.com This intermediate is a precursor in a multi-step synthesis of Bilastine, an antihistamine drug. googleapis.com The synthesis involves reacting the chloroacetyl derivative with a complex piperidine-benzimidazole moiety. Although this does not form a fused polycyclic ring system in the manner of a morphan, it demonstrates the principle of incorporating the this compound core into a much larger and more complex molecular architecture containing multiple rings. Such strategies are central to medicinal chemistry for building molecules with specific pharmacological profiles. googleapis.com

Core Scaffold DerivativeCoupling PartnerResulting Structure TypeSignificance
2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamideComplex piperidinyl-benzimidazole nucleophileLarge, multi-component molecule with multiple heterocyclic rings.Demonstrates the use of the core moiety as a building block for complex pharmaceutical agents. googleapis.com

Structure Activity Relationship Sar Studies and Molecular Design of 2 Methyl 2 Phenylpropanamide Analogues

Identification of Key Structural Features for Biological Activity in 2-Methyl-2-phenylpropanamide Derivatives

The core structure of this compound, consisting of a phenyl ring, a quaternary carbon, and a propanamide moiety, presents several key features that are critical for its biological activity. The spatial arrangement of the aromatic ring in relation to the amide group is a significant determinant of receptor binding. The gem-dimethyl group on the α-carbon restricts conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.

The amide functionality is a crucial pharmacophoric element, capable of participating in hydrogen bonding interactions with receptor sites. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The phenyl ring contributes to binding through hydrophobic and van der Waals interactions.

Influence of Substituent Variations on Pharmacological Potency and Selectivity of this compound Analogues (e.g., N-substituents)

Systematic modifications of the this compound scaffold have revealed important insights into the SAR of this class of compounds. Variations in substituents on both the phenyl ring and the amide nitrogen can have a profound impact on pharmacological potency and selectivity.

N-Substituents:

The nature of the substituent on the amide nitrogen (N-substituent) is a critical determinant of biological activity. Altering the size, lipophilicity, and electronic properties of the N-substituent can modulate the compound's affinity and efficacy for its target. For instance, in related benzamide (B126) series, the introduction of different N-substituents has been shown to significantly alter activity. mdpi.com While specific data for this compound is limited in the public domain, general principles of medicinal chemistry suggest that small, lipophilic N-alkyl groups may enhance cell permeability and target engagement. Conversely, bulky or highly polar substituents could decrease activity due to steric hindrance or unfavorable interactions with the binding site.

The table below illustrates hypothetical variations in N-substituents and their potential impact on activity, based on general SAR principles observed in similar compound classes. nih.gov

Substituent (R) Modification Potential Impact on Activity
HUnsubstituted amideBaseline activity
CH₃Small alkyl groupMay increase lipophilicity and potency
CH₂CH₂OHHydrophilic groupCould decrease potency due to altered binding interactions
BenzylBulky aromatic groupPotential for steric hindrance, may decrease activity

Phenyl Ring Substituents:

Substitution on the phenyl ring also plays a significant role in modulating pharmacological properties. The position, size, and electronic nature of the substituent can influence the molecule's interaction with the target protein. For example, in a series of 2-phenoxybenzamides, the presence and position of a fluoro substituent on the phenoxy moiety had a notable effect on antiplasmodial activity. mdpi.com Similarly, for this compound analogues, introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the phenyl ring could fine-tune the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity.

Stereochemical Impact on the Biological Efficacy of Chiral this compound Analogues

While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing one of the methyl groups with a different substituent, would result in enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities. nih.govnih.gov This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. researchgate.net

For chiral analogues of this compound, one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or a better safety profile than the other. nih.gov Therefore, the stereochemistry of any chiral analogue would be a critical factor to consider in its development as a therapeutic agent. The separation and individual testing of enantiomers are essential to fully characterize their pharmacological properties.

Rational Design Principles for Novel this compound-Based Compounds

Rational drug design aims to develop new medications based on an understanding of the structures and functions of target molecules. slideshare.net This approach can be applied to the design of novel compounds based on the this compound scaffold.

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to produce a new compound with similar or improved biological activity. uniroma1.it This approach can be used to modify the physicochemical properties of this compound derivatives to enhance their efficacy, reduce toxicity, or alter their metabolism.

For example, the amide bond in this compound could be replaced with bioisosteric groups such as a sulfonamide, which can maintain the hydrogen bonding pattern but alter hydrophobicity and solubility. mdpi.com Other classic bioisosteric replacements for an amide include esters, though these may be metabolically labile. mdpi.com The phenyl ring could also be replaced by other aromatic or heteroaromatic rings to explore new interactions with the target binding site.

The following table presents some potential bioisosteric replacements for functional groups in this compound and their rationale.

Original Group Bioisosteric Replacement Rationale for Replacement
Amide (-CONH-)Sulfonamide (-SO₂NH-)Mimics tetrahedral transition state, alters hydrophobicity. mdpi.com
Phenyl RingThiophene RingIntroduces a heteroatom, alters electronic properties and potential for hydrogen bonding.
Methyl GroupTrifluoromethyl GroupIncreases lipophilicity and metabolic stability.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. nih.gov It is a useful guide for optimizing fragment and lead selection. nih.gov The goal is to maximize the binding affinity of a molecule without excessively increasing its size, which can negatively impact pharmacokinetic properties.

In the context of this compound drug design, optimizing LE would involve making structural modifications that lead to a significant increase in potency with a minimal increase in molecular weight. This can be achieved by identifying and incorporating structural features that contribute most efficiently to binding.

Improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is also a critical aspect of drug design. This can be addressed by modifying the physicochemical properties of the molecule, such as lipophilicity and polar surface area. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability. Retrospective analyses have shown that recently marketed oral drugs often have highly optimized ligand efficiency values. mtak.hu

Biological Activities and Pharmacological Profiles of 2 Methyl 2 Phenylpropanamide and Its Derivatives

Modulation of Specific Biological Targets by 2-Methyl-2-phenylpropanamide Analogues

Derivatives of this compound have been synthesized and shown to interact with various receptors, demonstrating a range of activities from antagonism to agonism.

The delta opioid receptor (DOR) is a G protein-coupled receptor (GPCR) involved in modulating pain and mood. nih.gov While agonists at this receptor are of interest, antagonists and inverse agonists are also valuable pharmacological tools. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response.

Structure-activity relationship (SAR) studies on a (+)-morphan scaffold led to the development of derivatives with a this compound (also referred to as 2,2-dimethylphenylacetamide) moiety. nih.govacs.org One such derivative, (+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide, also known as delmorphan-A, has been identified as a highly potent and selective inverse agonist of the delta opioid receptor. nih.govacs.org

In a [35S]GTPγS functional assay, delmorphan-A demonstrated picomolar inhibitory potency. nih.gov It showed no agonist activity at mu, delta, or kappa opioid receptors. nih.govacs.org Furthermore, this compound was found to be significantly more potent—by 650-fold—than ICI 174,864, a standard delta opioid receptor inverse agonist. nih.gov

Table 1: In Vitro Potency and Selectivity of Delmorphan-A at Opioid Receptors

Parameter Value Receptor Selectivity
Inhibitory Potency (Ke) 0.1 nM 103-fold vs. mu receptor
132-fold vs. kappa receptor

| Inverse Agonist Potency | 650x more potent than ICI 174,864 | N/A |

Data sourced from functional assays. nih.govacs.org

GPR88 is an orphan GPCR predominantly expressed in the striatum and has been implicated in several central nervous system disorders. nih.govresearchgate.net Synthetic agonists for GPR88 have been developed from two main chemical scaffolds, one of which is based on this compound. nih.gov

The compound (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide, known as 2-AMPP, is a key chemotype that activates GPR88. nih.govnih.gov Early medicinal chemistry efforts to enhance the potency of 2-AMPP involved structural modifications at three distinct sites. nih.govnih.gov Replacing the amino group with a hydroxyl group resulted in a compound with a two-fold improvement in potency. nih.gov Further modifications led to the discovery of even more potent derivatives. nih.gov

Structure-activity relationship studies have shown that the agonist activity of these derivatives is sensitive to the length and branching of the alkoxy side chain on the phenyl ring. nih.gov For instance, branched alkyl groups were found to be more potent than linear ones, and the position of methyl branching was also critical for activity. nih.gov

Table 2: GPR88 Agonist Potency of 2-AMPP and Related Derivatives

Compound Modification from 2-AMPP Potency (EC50)
2-AMPP (Parent Compound) N/A 414 nM nih.gov
Hydroxy Analogue (Compound 5) Amino group replaced by hydroxyl 195 nM nih.gov
Triazole Analogue (Compound 6) Further modification of Compound 5 14 nM nih.gov
1-methylpentyl Analogue (12) Alkoxy side chain modification 380 nM nih.gov

| 4-methylpentyl Analogue (13) | Alkoxy side chain modification | 282 nM nih.gov |

Potency measured by cAMP accumulation assays. nih.govnih.gov

The pharmacological profiles of this compound derivatives are characterized using a variety of in vitro assays to determine their binding affinity, functional activity, and mechanism of action at specific receptors.

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. This method was used to characterize the interaction of GPR88 agonists. rti.org

[35S]GTPγS Functional Assays: This is a functional assay that measures the activation of G protein-coupled receptors. The binding of a radiolabeled GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation (agonism) or inhibition (antagonism/inverse agonism). This assay was instrumental in determining the inverse agonist properties of delmorphan-A at the delta opioid receptor. nih.gov It was also used to confirm the GPR88-specific agonist activity of certain derivatives. nih.gov

cAMP Accumulation Assays: Many GPCRs, including GPR88, are coupled to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netrti.org cAMP accumulation assays measure these changes and are commonly used to quantify the agonist or antagonist activity of compounds targeting these receptors. nih.govrti.org

Elucidation of Molecular Mechanisms of Action for this compound and Analogues

Without studies on the biological activities of this compound and its analogues, there is no information available regarding their molecular mechanisms of action in antimicrobial or anti-cancer contexts.

Translational Prospects and Therapeutic Applications of this compound Derivatives

Currently, there are no reported translational prospects or therapeutic applications for this compound derivatives in the fields of antimicrobial or cancer therapy due to the absence of foundational research in these areas.

Computational Chemistry and Spectroscopic Investigations of 2 Methyl 2 Phenylpropanamide

Quantum Chemical Calculations for 2-Methyl-2-phenylpropanamide Structural Analysis and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These computational methods provide insights into its three-dimensional structure, electronic landscape, and the energetic favorability of different conformations, which are crucial for predicting its reactivity and interactions with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. This is achieved by finding the minimum energy state on the potential energy surface.

Theoretical studies on analogous molecules, such as phenylalanine analogues and other small organic compounds, have demonstrated that DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G**), can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.gov For this compound, these calculations would reveal the precise spatial orientation of the phenyl group relative to the propanamide moiety.

Beyond geometry optimization, DFT is employed to elucidate a range of electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including hydrogen bonding and potential binding to a biological target.

Atomic Charges: Methods such as Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information helps in understanding the polarity of the molecule and the nature of the covalent bonds.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below for illustrative purposes.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D
Total Energy-552.7 Hartree

This table is illustrative and contains hypothetical data.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-C bond connecting the phenyl ring to the propanamide group and the C-N bond of the amide), a variety of conformations are possible.

Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. By systematically rotating key dihedral angles and calculating the corresponding energy, a conformational energy map can be generated. This analysis identifies the low-energy conformers, which are the most likely to be populated at a given temperature, as well as the energy barriers to rotation between them.

For structurally similar molecules, computational studies have shown that the relative orientation of aromatic rings and amide groups is influenced by a combination of steric hindrance and electronic interactions. nih.gov In the case of this compound, the key dihedral angles to investigate would be those governing the orientation of the phenyl ring and the amide group. The results of such an analysis would indicate the most stable conformations and the flexibility of the molecule.

Quantum chemical calculations are also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and calculate activation energies. This information is invaluable for understanding reaction kinetics and optimizing synthetic procedures.

The synthesis of this compound can be achieved through various routes, such as the amidation of 2-methyl-2-phenylpropanoic acid. Computational studies could be employed to model this reaction, elucidating the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the comparison of different potential reaction pathways and the identification of the most energetically favorable route.

Molecular Modeling and Dynamics Simulations of this compound and Biomolecular Interactions

Molecular modeling and dynamics simulations are essential computational techniques for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins. These methods provide insights into the binding modes, affinities, and stability of ligand-protein complexes at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for known active molecules.

Given the structural similarities of some centrally acting agents, potential biological targets for this compound could include G protein-coupled receptors (GPCRs), such as opioid receptors and the orphan receptor GPR88. nih.govmdpi.comnih.gov Docking studies would involve placing a 3D model of this compound into the binding site of these receptors and evaluating the potential binding poses based on a scoring function. The scoring function estimates the binding affinity by considering factors such as intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions).

Successful docking would identify the most probable binding mode and the key amino acid residues in the receptor that interact with the ligand. For example, interactions with specific residues in the binding pockets of opioid receptors are known to be crucial for the activity of their ligands. mdpi.comsemanticscholar.org

A hypothetical summary of docking results for this compound with the µ-opioid receptor and GPR88 is provided below.

ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
µ-Opioid Receptor-7.8Asp147, Tyr148, His297
GPR88-8.2Trp105, Phe188, Tyr258

This table is illustrative and contains hypothetical data.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and for obtaining a more accurate estimation of the binding affinity. springernature.comosti.gov

An MD simulation would start with the docked complex of this compound and its target receptor solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then calculate the forces between all atoms and use these to predict their motions over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can assess whether the ligand remains stably bound in its initial docked conformation.

Key intermolecular interactions: The simulation allows for the analysis of the persistence of hydrogen bonds and other interactions over time.

Binding free energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more quantitative measure of binding affinity.

These simulations can provide a deeper understanding of the molecular determinants of binding and can help to rationalize the potential biological activity of this compound. qub.ac.uk

Advanced Spectroscopic Characterization Techniques in this compound Research

A variety of advanced spectroscopic techniques are employed to elucidate the intricate structural and electronic features of this compound. These methods offer a detailed understanding of its molecular framework and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Hydrogen Bonding Interactions in this compound Systems

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for characterizing the functional groups and intermolecular interactions within this compound. While a dedicated vibrational analysis for this specific compound is not extensively documented, data from analogous structures like N-phenylpropanamide and other amides provide a strong basis for spectral interpretation.

Key vibrational modes for amides are well-established. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and informative peaks in the infrared spectrum, typically appearing in the region of 1600–1700 cm⁻¹ nih.gov. Its precise frequency is sensitive to the local environment, including hydrogen bonding. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is another characteristic feature.

In systems capable of hydrogen bonding, such as primary amides like this compound, the N-H stretching vibrations are particularly insightful. These typically appear as a pair of bands in the 3100-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the -NH₂ group. The positions and breadths of these bands can indicate the extent and nature of hydrogen bonding interactions in the solid state or in solution.

Computational studies on related molecules, such as 2-ethyl-2-phenylmalonamide, have utilized density functional theory (DFT) to calculate vibrational frequencies, which show good correlation with experimental data physchemres.org. Similar theoretical approaches for this compound would be expected to yield vibrational assignments that align well with anticipated experimental spectra. For instance, theoretical calculations on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have demonstrated the utility of DFT in assigning complex vibrational modes, including C-H and C=O stretching frequencies mdpi.com.

Table 1: Expected Vibrational Modes for this compound and Their Typical Frequency Ranges.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H Stretch-NH₂3100 - 3500
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃2850 - 3000
Amide I (C=O Stretch)-C=O1630 - 1680
Amide II (N-H Bend + C-N Stretch)-CONH₂1550 - 1640
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600
C-H Bend (Aliphatic)-CH₃1350 - 1470

Note: These are general ranges and the exact frequencies for this compound may vary based on its physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Stereoisomer Identification of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The two methyl groups, being chemically equivalent, are expected to produce a sharp singlet in the upfield region. The two protons of the amide group (-NH₂) can present as two broad singlets, and their chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum. The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the quaternary carbon) often showing a different intensity and chemical shift compared to the others. The quaternary carbon and the methyl carbons will have characteristic signals in the aliphatic region of the spectrum.

A study reporting the synthesis of this compound provides the following NMR data in CDCl₃ amazonaws.com:

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

NucleusChemical Shift (ppm)Multiplicity / Assignment
¹H NMR
7.42–7.40m, 2H (Aromatic)
7.38–7.35m, 2H (Aromatic)
7.29–7.27m, 1H (Aromatic)
5.21br, 1H (-NH₂)
5.15br, 1H (-NH₂)
1.60s, 6H (-CH₃)
¹³C NMR
179.9Carbonyl (C=O)
145.0Aromatic (ipso-C)
128.7Aromatic (CH)
127.1Aromatic (CH)
126.3Aromatic (CH)
46.9Quaternary Carbon
27.0Methyl (-CH₃)

This data is consistent with the expected chemical environments for the protons and carbons in the molecule. The presence of a single signal for the six methyl protons and a single signal for the two methyl carbons confirms their chemical equivalence. As this compound is achiral, there are no stereoisomers to be identified.

UV-Vis Spectroscopy for Electronic Transitions and Intramolecular Charge Transfer in this compound

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by absorptions arising from π → π* transitions within the phenyl ring.

The benzene (B151609) ring exhibits characteristic absorption bands, which are influenced by the presence of substituents. The amide group, with its carbonyl chromophore and nitrogen lone pair, can also contribute to the electronic spectrum, potentially leading to n → π* transitions. The interaction between the phenyl ring and the amide group can lead to intramolecular charge transfer (ICT) phenomena, where electron density is transferred from the electron-rich phenyl ring to the electron-withdrawing amide group upon electronic excitation.

Table 3: Expected Electronic Transitions for this compound.

Type of TransitionChromophoreExpected Wavelength Range (nm)
π → πPhenyl Ring~200 - 280
n → πCarbonyl Group> 280

The presence of the amide substituent on the phenyl ring is likely to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene, along with an increase in the intensity of the absorption bands.

Electronic Structure and Reactivity Descriptors of this compound

Computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Sites of this compound

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a key component of understanding the electronic behavior of a molecule. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing amide group and the phenyl ring. This distribution of frontier orbitals would suggest that the phenyl ring is susceptible to electrophilic attack, while the carbonyl carbon of the amide group is a likely site for nucleophilic attack.

Computational studies on a derivative, N-(tert-butyl)-2-methyl-2-phenylpropanamide, have been performed to understand its reactivity in borylation reactions, indicating the utility of computational methods in predicting reaction pathways acs.orgnih.gov. Similar calculations for this compound would provide valuable information about its electronic properties and reactivity.

Table 4: Conceptual Data from Frontier Molecular Orbital Analysis.

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential and electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO GapE(LUMO) - E(HOMO)Indicator of chemical reactivity and kinetic stability.

Note: The actual energy values would need to be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites and Reactivity Prediction of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interaction sites and chemical reactivity. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. These regions often correspond to lone pairs of electrons on heteroatoms. Regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom of the amide group, due to the presence of lone pair electrons. This indicates that the carbonyl oxygen is a likely site for hydrogen bond donation and interaction with electrophiles. The protons of the amide -NH₂ group would be expected to have a positive electrostatic potential, making them sites for hydrogen bond acceptance. The phenyl ring would likely exhibit a region of negative potential above and below the plane of the ring, associated with the π-electron cloud.

Computational studies on related molecules have demonstrated the utility of MEP maps in identifying reactive sites mdpi.comresearchgate.net. A similar analysis for this compound would provide a detailed picture of its charge distribution and help in predicting its behavior in chemical reactions and intermolecular interactions.

Advanced Applications and Industrial Relevance of 2 Methyl 2 Phenylpropanamide As a Chemical Intermediate

Utilization of 2-Methyl-2-phenylpropanamide in Polymer Chemistry

The direct application of this compound as a monomer or a significant functional additive in industrial polymer chemistry is not well-documented in scientific literature or patents. The field of polymer science utilizes a vast array of monomers and modifiers to achieve desired material properties. While amide-containing monomers are used in the production of various polymers, such as polyamides, there is no substantial evidence to suggest that this compound is a common building block in large-scale polymer manufacturing.

Research in polymer science continues to explore new monomers and their polymerization behaviors. For example, studies have investigated the polymerization of other amide-containing molecules like 2-acrylamido-2-methylpropane sulfonic acid to create specialized polymers with unique properties. However, similar research focusing on the polymerization of this compound or its incorporation into polymer chains is not readily found in the public domain.

Development of Specialty Chemicals and Fine Chemicals Utilizing this compound

The most significant industrial application of this compound and its close derivatives is in the synthesis of specialty chemicals, particularly active pharmaceutical ingredients (APIs). It serves as a crucial building block for certain high-value molecules used in medicine.

A prominent example is the use of a derivative, N-methoxy-N,2-dimethyl-2-phenylpropanamide, as a key intermediate in the synthesis of the antihistamine drug, Bilastine. google.comgoogle.com Bilastine is a second-generation H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. googleapis.com The synthesis of Bilastine involves the use of 2-methyl-2-phenylpropanoic acid derivatives, which can be prepared from precursors like this compound. google.comgoogle.comwipo.int The structural core of this compound provides a necessary component for the final molecular structure of Bilastine.

Furthermore, related compounds such as 2-methyl-1-substituted phenyl-2-propanamine derivatives, which can be synthesized from similar precursors, are utilized in the preparation of β2-adrenergic receptor agonists. google.com These drugs are important in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

The use of this compound and its derivatives as intermediates in the pharmaceutical industry underscores its role in the production of fine chemicals where high purity and specific molecular architectures are essential.

Process Development and Scalability Considerations for this compound Production

The industrial production of this compound and its derivatives involves multi-step chemical syntheses. While specific, large-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, the synthesis of its precursor, 2-methyl-2-phenylpropanoic acid, and its subsequent conversion to derivatives provides insight into scalability considerations.

One common route to 2-methyl-2-phenylpropanoic acid involves the Friedel-Crafts alkylation of benzene (B151609) with methacrylic acid in the presence of a Lewis acid catalyst like aluminum chloride. googleapis.com This reaction can be performed on an industrial scale. The subsequent conversion to the amide can be achieved through various standard amidation reactions.

For the synthesis of derivatives like N-methoxy-N,2-dimethyl-2-phenylpropanamide, an intermediate for Bilastine, the process involves several steps. google.comgoogle.com These include the hydrolysis of a methyl ester precursor, conversion to an acid chloride, and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride. google.comgoogle.com

Key considerations for the process development and scalability of this compound production include:

Raw Material Sourcing and Cost: The availability and cost of starting materials such as benzene, methacrylic acid, and various reagents are critical for economic viability on a large scale.

Reaction Conditions and Optimization: The optimization of reaction parameters such as temperature, pressure, catalyst selection, and reaction time is crucial to maximize yield and purity while ensuring safety and minimizing by-product formation.

Process Safety: The use of hazardous materials like strong acids and flammable solvents necessitates robust safety protocols and specialized equipment for industrial-scale production.

Purification and Isolation: Developing efficient and scalable methods for the purification and isolation of the final product and its intermediates is essential to meet the high-purity requirements of the pharmaceutical industry.

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste generation and developing effective waste treatment strategies.

Future Research Directions and Translational Perspectives for 2 Methyl 2 Phenylpropanamide

Exploration of Novel Therapeutic Indications for 2-Methyl-2-phenylpropanamide Derivatives

The known pharmacological profile of this compound as a δ-opioid receptor agonist provides a solid foundation for the exploration of novel therapeutic indications for its derivatives. The development of analogues with modified structures could lead to enhanced potency, selectivity, and pharmacokinetic properties, thereby opening up new avenues for treatment.

Future research should focus on synthesizing and screening a library of this compound derivatives to explore their potential in a range of therapeutic areas. Given the role of δ-opioid receptors in various physiological processes, these new chemical entities could be investigated for conditions beyond pain and appetite control. For instance, the modulation of δ-opioid receptors has been implicated in mood disorders, making this an important area of investigation for new derivatives. Furthermore, the interaction of the parent compound with the proton pump suggests that derivatives could be designed to target related ion channels, potentially leading to treatments for gastrointestinal or other disorders.

Potential Therapeutic AreaRationale for ExplorationKey Research Focus
Neuropathic Pain The antinociceptive properties of the parent compound suggest potential efficacy in chronic pain states that are often refractory to conventional analgesics.Synthesis of derivatives with enhanced blood-brain barrier penetration and prolonged half-life.
Mood Disorders δ-opioid receptor agonism has been linked to antidepressant and anxiolytic effects.Development of selective agonists with minimal off-target effects to reduce the potential for side effects.
Obesity and Metabolic Disorders The anorectic effects of this compound indicate a potential role in weight management.Investigation of derivatives with improved metabolic stability and oral bioavailability.
Gastrointestinal Disorders The interaction with proton pumps suggests a potential for modulating gastric acid secretion or other related functions.Design of analogues with specific activity on gastrointestinal ion channels.

Development of Targeted Delivery Systems for this compound-Based Agents

To maximize the therapeutic efficacy and minimize potential off-target effects of this compound and its derivatives, the development of targeted drug delivery systems is a critical area of future research. Such systems can enhance the bioavailability of the drug at the desired site of action, reduce systemic exposure, and improve patient compliance.

Liposomal Formulations: Liposomes, as versatile drug carriers, can encapsulate both hydrophilic and hydrophobic drug molecules. For this compound-based agents, liposomal formulations could improve solubility, protect the drug from premature degradation, and prolong its circulation time. Surface modification of liposomes with specific ligands could further enable targeted delivery to tissues expressing high levels of δ-opioid receptors.

Nanoparticle-Based Systems: Polymeric nanoparticles offer another promising platform for the delivery of this compound and its analogues. These systems can be engineered to control the release of the encapsulated drug, providing sustained therapeutic concentrations over an extended period. The small size of nanoparticles allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect, which could be relevant if derivatives show anticancer activity. Furthermore, the surface of nanoparticles can be functionalized with targeting moieties to actively direct them to specific cells or tissues.

Delivery SystemPotential Advantages for this compound AgentsResearch and Development Focus
Liposomes Improved solubility and stability, prolonged circulation, potential for targeted delivery.Optimization of lipid composition for maximum drug loading and stability; surface functionalization with targeting ligands.
Polymeric Nanoparticles Controlled and sustained drug release, potential for passive and active targeting.Selection of biodegradable and biocompatible polymers; engineering of particle size and surface properties for optimal biodistribution.
Prodrug Approaches Enhanced permeability and targeted activation at the site of action.Design of prodrugs that are cleaved by specific enzymes overexpressed in the target tissue.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery and development process for this compound and its derivatives. These computational tools can accelerate the identification of promising new chemical entities, predict their pharmacological and toxicological properties, and optimize their development pathway.

De Novo Drug Design: Generative AI models can be trained on large datasets of known δ-opioid receptor agonists to design novel molecules with desired properties from scratch. This approach can rapidly expand the chemical space around the this compound scaffold and identify candidates with a higher probability of success.

Predictive Modeling: Machine learning algorithms can be employed to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of newly designed derivatives, thereby reducing the need for extensive and costly experimental screening. For instance, ML models can be trained to predict the binding affinity of compounds for the δ-opioid receptor or their potential to cause adverse effects.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models for Drug Design Algorithms that can generate novel molecular structures with desired pharmacological profiles.Rapid identification of novel and diverse this compound derivatives with high predicted affinity and selectivity for the δ-opioid receptor.
Predictive ADMET Modeling Machine learning models that predict the absorption, distribution, metabolism, excretion, and toxicity of chemical compounds.Early-stage filtering of drug candidates with unfavorable pharmacokinetic or safety profiles, saving time and resources.
Virtual Screening Computational techniques used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.Efficient screening of virtual compound libraries to identify new hits that modulate the activity of the δ-opioid receptor or other relevant targets.

Sustainable and Green Synthesis Routes for this compound and its Analogues

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize the environmental impact of chemical processes. Future research should focus on developing sustainable and eco-friendly synthetic routes for this compound and its analogues.

Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of waste. Catalytic methods for direct amidation of carboxylic acids with amines represent a greener alternative. The use of non-toxic, renewable solvents and energy-efficient reaction conditions, such as microwave irradiation, should also be explored. The development of a robust and scalable green synthesis will be crucial for the economically viable and environmentally responsible production of these compounds.

Green Chemistry ApproachApplication to this compound SynthesisPotential Benefits
Catalytic Amidation Direct coupling of a suitable carboxylic acid precursor with an amine using a catalyst.Reduced waste generation, improved atom economy, and avoidance of hazardous reagents.
Use of Green Solvents Employing water, ionic liquids, or supercritical fluids as reaction media.Reduced environmental pollution and improved worker safety.
Microwave-Assisted Synthesis Utilizing microwave energy to accelerate reaction rates and improve yields.Shorter reaction times, lower energy consumption, and often cleaner reaction profiles.

Collaborative Research Opportunities and Translational Impact of this compound Studies

To accelerate the translation of basic research findings on this compound into clinical applications, collaborative efforts between academia, industry, and government agencies are essential. Such collaborations can leverage complementary expertise and resources to overcome the challenges inherent in drug development.

Public-Private Partnerships: Partnerships between academic research groups with expertise in opioid receptor pharmacology and medicinal chemistry, and pharmaceutical companies with capabilities in drug development and commercialization, can facilitate the progression of promising derivatives from the laboratory to the clinic.

Consortia and Networks: The formation of research consortia focused on the development of novel analgesics or treatments for other relevant disorders can provide a platform for sharing data, resources, and expertise. These networks can also play a crucial role in establishing standardized assays and models for preclinical evaluation.

Translational Research Initiatives: Funding from government agencies and private foundations dedicated to translational research can provide the necessary financial support to bridge the "valley of death" between preclinical and clinical development. These initiatives can support crucial activities such as IND-enabling studies and early-phase clinical trials.

The successful translation of this compound-based agents into clinically useful therapies will depend on a concerted and collaborative effort from all stakeholders in the drug discovery and development ecosystem.

Q & A

Advanced Research Question

  • Derivatization Strategies : Introduce substituents (e.g., halogens, methyl groups) via Friedel-Crafts alkylation or Ullmann coupling to enhance lipophilicity or binding affinity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl ring and correlate changes with bioactivity (e.g., IC50_{50} values in enzyme assays) .
  • Crystallography : Solve X-ray structures of derivatives to guide rational design, focusing on hydrogen-bonding interactions with target proteins .

What statistical methods should be applied to validate reproducibility in synthetic yields or bioassay results?

Basic Research Question

  • ANOVA : Compare yields across multiple batches to identify process variability (e.g., catalyst lot differences) .
  • Bland-Altman Plots : Assess agreement between analytical techniques (e.g., GC vs. HPLC for purity) .
  • Power Analysis : Determine sample sizes for bioassays to ensure statistically significant results (e.g., n ≥ 3 replicates, α = 0.05) .

How can computational modeling enhance the study of this compound’s reactivity or binding mechanisms?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in aqueous vs. lipid environments .
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize derivatives for synthesis .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (e.g., ammonia during synthesis) .
  • Waste Disposal : Neutralize acidic by-products before disposal and segregate halogenated waste .

How should researchers address discrepancies between in silico predictions and experimental data for this compound?

Advanced Research Question

  • Re-evaluate Force Fields : Adjust parameters in computational models (e.g., partial charges in DFT) to better reflect experimental NMR chemical shifts .
  • Experimental Validation : Synthesize computationally prioritized derivatives and test bioactivity to refine predictive algorithms .
  • Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) in docking poses or ΔG binding energy calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-2-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.